3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-8-ethoxy-2H-chromen-2-one
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Overview
Description
3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-8-ethoxy-2H-chromen-2-one, also known as DMEC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMEC belongs to the class of coumarin derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-8-ethoxy-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-8-ethoxy-2H-chromen-2-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic proteins.
Biochemical and Physiological Effects:
3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-8-ethoxy-2H-chromen-2-one has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and anti-inflammatory and antioxidant properties. 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-8-ethoxy-2H-chromen-2-one has also been shown to have a low toxicity profile and can be administered orally or intravenously.
Advantages and Limitations for Lab Experiments
3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-8-ethoxy-2H-chromen-2-one has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential therapeutic applications. However, 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-8-ethoxy-2H-chromen-2-one also has some limitations, including its limited solubility in water and its potential for off-target effects.
Future Directions
The potential therapeutic applications of 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-8-ethoxy-2H-chromen-2-one are still being explored, and future research should focus on identifying the optimal dosage and administration route for 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-8-ethoxy-2H-chromen-2-one. Additionally, future research should investigate the potential for 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-8-ethoxy-2H-chromen-2-one to be used in combination with other anticancer or anti-inflammatory agents to enhance its therapeutic effects. Finally, future research should investigate the potential for 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-8-ethoxy-2H-chromen-2-one to be used in the treatment of other diseases, including neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-8-ethoxy-2H-chromen-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-8-ethoxy-2H-chromen-2-one has been synthesized using various methods and has been extensively studied for its anticancer, antitumor, anti-inflammatory, and antioxidant properties. 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-8-ethoxy-2H-chromen-2-one has a low toxicity profile and can be administered orally or intravenously. Future research should focus on identifying the optimal dosage and administration route for 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-8-ethoxy-2H-chromen-2-one, investigating its potential for combination therapy, and exploring its potential for the treatment of other diseases.
Synthesis Methods
3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-8-ethoxy-2H-chromen-2-one can be synthesized using different methods, including the Knoevenagel condensation reaction, the Perkin reaction, and the Pechmann reaction. The Knoevenagel condensation reaction involves the reaction between 2-hydroxyacetophenone and 2,6-dimethyl-4-morpholinecarboxaldehyde in the presence of piperidine as a catalyst. The Perkin reaction involves the reaction between 2-hydroxyacetophenone and ethyl acetoacetate in the presence of sodium ethoxide as a catalyst. The Pechmann reaction involves the reaction between resorcinol and ethyl acetoacetate in the presence of concentrated sulfuric acid as a catalyst.
Scientific Research Applications
3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-8-ethoxy-2H-chromen-2-one has been extensively studied for its potential therapeutic applications, including its anticancer, antitumor, anti-inflammatory, and antioxidant properties. 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-8-ethoxy-2H-chromen-2-one has been shown to inhibit the proliferation and induce apoptosis of cancer cells, including breast, lung, and colon cancer cells. 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-8-ethoxy-2H-chromen-2-one has also been shown to inhibit tumor growth and angiogenesis in animal models. Additionally, 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-8-ethoxy-2H-chromen-2-one has been shown to possess anti-inflammatory and antioxidant properties that can protect against oxidative stress and inflammation.
properties
IUPAC Name |
3-(2,6-dimethylmorpholine-4-carbonyl)-8-ethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-4-22-15-7-5-6-13-8-14(18(21)24-16(13)15)17(20)19-9-11(2)23-12(3)10-19/h5-8,11-12H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWLHBUBHNUFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CC(OC(C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200332 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-8-ethoxy-2H-chromen-2-one |
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